![molecular formula C32H45NOP2S B12513154 N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513154.png)
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide is a complex organophosphorus compound. It is characterized by the presence of both phosphanyl and sulfinamide functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in the field of organometallic chemistry and catalysis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phosphanyl Intermediate: The initial step involves the reaction of a suitable aryl halide with di-tert-butylphosphine and diphenylphosphine under palladium-catalyzed conditions to form the phosphanyl intermediate.
Introduction of the Sulfinamide Group: The phosphanyl intermediate is then reacted with 2-methylpropane-2-sulfinyl chloride in the presence of a base such as triethylamine to introduce the sulfinamide group.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted phosphanyl derivatives.
科学研究应用
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic applications.
作用机制
The mechanism of action of N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl groups can coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The sulfinamide group can interact with biological targets, potentially inhibiting enzyme activity through covalent modification or non-covalent interactions.
相似化合物的比较
Similar Compounds
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfonate: Similar structure but with a sulfonate group.
Uniqueness
The uniqueness of N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide lies in its combination of phosphanyl and sulfinamide groups, which provide distinct reactivity and coordination properties. This makes it a valuable compound in catalysis and other applications where specific interactions with metal centers or biological targets are required.
属性
分子式 |
C32H45NOP2S |
|---|---|
分子量 |
553.7 g/mol |
IUPAC 名称 |
N-[1-(2-ditert-butylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H45NOP2S/c1-30(2,3)36(31(4,5)6)29-23-17-16-22-27(29)28(33-37(34)32(7,8)9)24-35(25-18-12-10-13-19-25)26-20-14-11-15-21-26/h10-23,28,33H,24H2,1-9H3 |
InChI 键 |
CKKFSFPWOJTMTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C1=CC=CC=C1C(CP(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


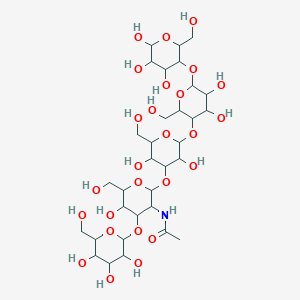
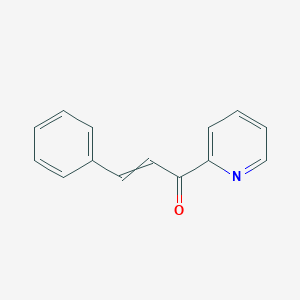
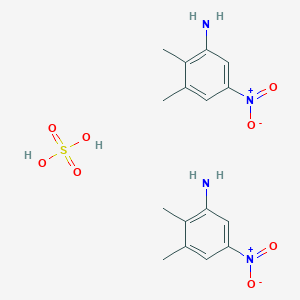
![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)
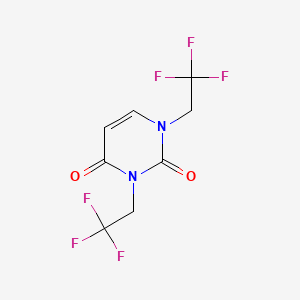

![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
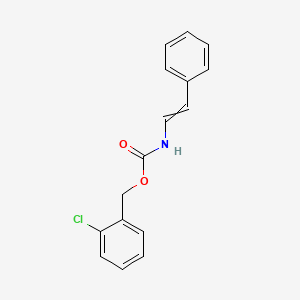
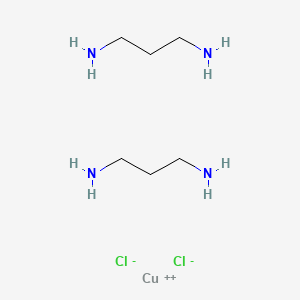
![(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)](/img/structure/B12513142.png)
![(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B12513145.png)
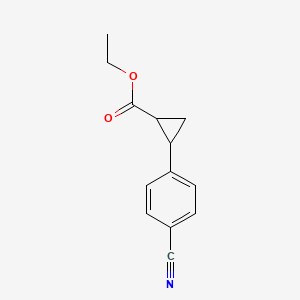
![2-[(2-{3-[(2-Fluorophenyl)methoxy]phenyl}cyclopentyl)amino]acetamide](/img/structure/B12513157.png)
